molecular formula C8H6BrN B8458751 5-(Bromoethynyl)-2-methylpyridine CAS No. 218431-39-1

5-(Bromoethynyl)-2-methylpyridine

Cat. No. B8458751
M. Wt: 196.04 g/mol
InChI Key: NWZAAUHDLVPBNM-UHFFFAOYSA-N
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Patent
US08907097B2

Procedure details

To a stirred solution of 2,8-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (0.14 g, 0.00070 mol) and copper sulfate (0.017 g, 0.00007 mol) in toluene (4 mL) was added potassium carbonate (0.193 g, 0.0014 mol) and 1,10-phenanthroline (0.025 g, 0.000014 mol). The reaction mixture was stirred for 5 min at RT. A solution of 5-(bromoethynyl)-2-methylpyridine (0.150 g, 0.00077 mol) in toluene (2 mL) was added to the reaction mixture. After addition, the reaction mixture was stirred for 12 h at 80° C. After completion of reaction (monitored by TLC), solvent was removed under reduced pressure, and the crude product was purified by column chromatography (4% MeOH:DCM as eluent on silica (100-200 mesh), diameter of column—5.0 cm, height of silica—approx. 5 inch). The product was further purified by preparative TLC to give the desired compound as a yellow colored oil (0.010 g, 4.5% yield). 2,8-Dimethyl-5-((6-methylpyridin-3-yl)ethynyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (0.01 g, 0.0000317 mol) was dissolved in THF (1.0 mL). A solution of oxalic acid dihydrate (0.004 g, 0.0000317 mol) in THF (1 mL) was added and stirred for 30 min at RT. The precipitate was filtered and dried to give the oxalate salt as a white solid (0.006 g, 46.8% yield). 1H NMR (DMSO, oxalate salt) δ (ppm): 8.70 (s, 1H), 7.90 (d, 1H), 7.60 (d, 1H), 7.38 (d, 2H), 7.18 (d, 1H), 4.20 (m, 2H), 3.40 (m, 2H), 3.10 (m, 2H), 2.80 (s, 3H), 2.50 (s, 3H), 2.40 (s, 3H).
Quantity
0.14 g
Type
reactant
Reaction Step One
Quantity
0.193 g
Type
reactant
Reaction Step One
Quantity
0.025 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0.017 g
Type
catalyst
Reaction Step One
Quantity
0.15 g
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Yield
4.5%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:15][CH2:14][C:5]2[NH:6][C:7]3[CH:8]=[CH:9][C:10]([CH3:13])=[CH:11][C:12]=3[C:4]=2[CH2:3]1.C(=O)([O-])[O-].[K+].[K+].N1C2C(=CC=C3C=2N=CC=C3)C=CC=1.Br[C:37]#[C:38][C:39]1[CH:40]=[CH:41][C:42]([CH3:45])=[N:43][CH:44]=1>C1(C)C=CC=CC=1.S([O-])([O-])(=O)=O.[Cu+2]>[CH3:1][N:2]1[CH2:15][CH2:14][C:5]2[N:6]([C:37]#[C:38][C:39]3[CH:44]=[N:43][C:42]([CH3:45])=[CH:41][CH:40]=3)[C:7]3[CH:8]=[CH:9][C:10]([CH3:13])=[CH:11][C:12]=3[C:4]=2[CH2:3]1 |f:1.2.3,7.8|

Inputs

Step One
Name
Quantity
0.14 g
Type
reactant
Smiles
CN1CC2=C(NC=3C=CC(=CC23)C)CC1
Name
Quantity
0.193 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0.025 g
Type
reactant
Smiles
N1=CC=CC2=CC=C3C=CC=NC3=C12
Name
Quantity
4 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0.017 g
Type
catalyst
Smiles
S(=O)(=O)([O-])[O-].[Cu+2]
Step Two
Name
Quantity
0.15 g
Type
reactant
Smiles
BrC#CC=1C=CC(=NC1)C
Name
Quantity
2 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 5 min at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for 12 h at 80° C
Duration
12 h
CUSTOM
Type
CUSTOM
Details
After completion of reaction (monitored by TLC), solvent
CUSTOM
Type
CUSTOM
Details
was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the crude product was purified by column chromatography (4% MeOH:DCM as eluent on silica (100-200 mesh), diameter of column—5.0 cm, height of silica—approx. 5 inch)
CUSTOM
Type
CUSTOM
Details
The product was further purified by preparative TLC

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
CN1CC2=C(N(C=3C=CC(=CC23)C)C#CC=2C=NC(=CC2)C)CC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.01 g
YIELD: PERCENTYIELD 4.5%
YIELD: CALCULATEDPERCENTYIELD 4.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.